2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a naphthyridine core, a benzyl group, a cyano group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Cyano Group: The cyano group is often introduced through a nucleophilic addition reaction using cyanide sources like sodium cyanide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the naphthyridine derivative with thiol-containing compounds.
Attachment of the Methoxyphenyl Moiety: The final step involves the attachment of the methoxyphenyl moiety through an amide bond formation reaction using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Industrial Applications: It may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and methoxyphenyl groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-HYDROXYPHENYL)METHYL]ACETAMIDE
- **2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Uniqueness
The presence of the methoxy group in 2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE distinguishes it from similar compounds, potentially affecting its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C26H26N4O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H26N4O2S/c1-32-23-9-7-19(8-10-23)15-28-25(31)18-33-26-21(14-27)13-22-17-30(12-11-24(22)29-26)16-20-5-3-2-4-6-20/h2-10,13H,11-12,15-18H2,1H3,(H,28,31) |
InChI Key |
NZONGBORKZBNBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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